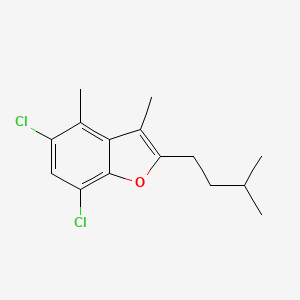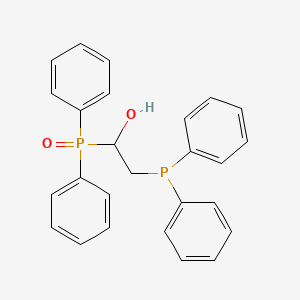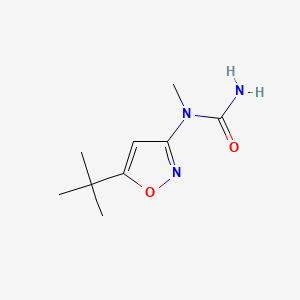
Urea, N-(5-(1,1-dimethylethyl)-3-isoxazolyl)-N-methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(5-(tert-Butyl)isoxazol-3-yl)-1-methylurea is a compound that belongs to the isoxazole family, which is known for its diverse biological activities and therapeutic potential Isoxazoles are five-membered heterocycles containing one oxygen and one nitrogen atom at adjacent positions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-(tert-Butyl)isoxazol-3-yl)-1-methylurea typically involves the formation of the isoxazole ring followed by the introduction of the urea moiety. One common method for synthesizing isoxazoles is the (3 + 2) cycloaddition reaction, which can be catalyzed by metals such as copper (I) or ruthenium (II). there are also metal-free synthetic routes that have been developed to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic routes to ensure high yield and purity. This could include the use of microwave-assisted synthesis, which has been reported to be efficient and catalyst-free for the synthesis of 5-substituted isoxazoles .
化学反应分析
Types of Reactions
1-(5-(tert-Butyl)isoxazol-3-yl)-1-methylurea can undergo various types of chemical reactions, including:
Oxidation: The isoxazole ring can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.
Substitution: The tert-butyl group and other substituents can be replaced with different functional groups through substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the isoxazole ring can lead to the formation of isoxazole N-oxides, while substitution reactions can yield a variety of functionalized isoxazole derivatives .
科学研究应用
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an inhibitor of specific enzymes and proteins.
作用机制
The mechanism of action of 1-(5-(tert-Butyl)isoxazol-3-yl)-1-methylurea involves its interaction with molecular targets such as FLT3. By inhibiting the phosphorylation of FLT3, the compound can induce apoptosis in cancer cells, leading to tumor regression. This mechanism has been demonstrated in preclinical studies using xenograft models .
相似化合物的比较
Similar Compounds
N-(5-(tert-Butyl)isoxazol-3-yl)-N’-phenylurea: Another isoxazole derivative with similar biological activities.
5-Amino-3-(tert-butyl)isoxazole: A related compound that can be synthesized under specific conditions.
Uniqueness
1-(5-(tert-Butyl)isoxazol-3-yl)-1-methylurea stands out due to its specific substitution pattern and its potential as a FLT3 inhibitor. Its unique structure allows for selective interactions with molecular targets, making it a promising candidate for drug development .
属性
CAS 编号 |
55861-83-1 |
|---|---|
分子式 |
C9H15N3O2 |
分子量 |
197.23 g/mol |
IUPAC 名称 |
1-(5-tert-butyl-1,2-oxazol-3-yl)-1-methylurea |
InChI |
InChI=1S/C9H15N3O2/c1-9(2,3)6-5-7(11-14-6)12(4)8(10)13/h5H,1-4H3,(H2,10,13) |
InChI 键 |
PQVQZRLAASYPHG-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=CC(=NO1)N(C)C(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


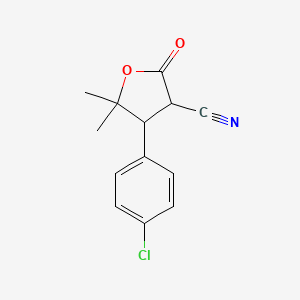
![2-{[1-(2-Fluorophenyl)isoquinolin-3-yl]oxy}-N,N-dimethylethan-1-amine](/img/structure/B12882104.png)

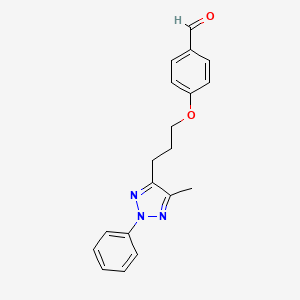
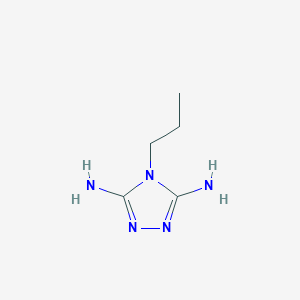
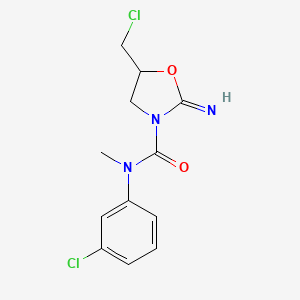
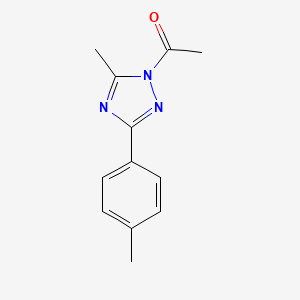

![1-(2-Chlorobenzo[d]oxazol-4-yl)ethanone](/img/structure/B12882148.png)
![Bis[4-[(p-nitrophenyl)imino]-2-pentanonato]copper](/img/structure/B12882149.png)
